Gamma-Glutamyl Transferase-IN-1
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Overview
Description
Gamma-Glutamyl Transferase-IN-1 is a compound that inhibits the activity of gamma-glutamyl transferase, an enzyme involved in the transfer of gamma-glutamyl functional groups from molecules such as glutathione to an acceptor. This enzyme plays a crucial role in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione, a major cellular antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Glutamyl Transferase-IN-1 typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The process may include steps such as:
Formation of the gamma-glutamyl bond: This step involves the use of gamma-glutamyl donors and acceptors under controlled conditions to form the gamma-glutamyl bond.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure the removal of impurities.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This may include:
Optimization of reaction conditions: Ensuring that the reaction conditions are optimized for large-scale production.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions: Gamma-Glutamyl Transferase-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Specific catalysts may be used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized gamma-glutamyl derivatives .
Scientific Research Applications
Gamma-Glutamyl Transferase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the gamma-glutamyl cycle and the role of gamma-glutamyl transferase in various chemical processes.
Biology: Helps in understanding the biological functions of gamma-glutamyl transferase and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where gamma-glutamyl transferase is implicated, such as liver diseases and certain cancers.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting gamma-glutamyl transferase
Mechanism of Action
Gamma-Glutamyl Transferase-IN-1 exerts its effects by inhibiting the activity of gamma-glutamyl transferase. This inhibition disrupts the gamma-glutamyl cycle, leading to a decrease in the synthesis and degradation of glutathione. The molecular targets of this compound include the active site of gamma-glutamyl transferase, where it binds and prevents the enzyme from catalyzing the transfer of gamma-glutamyl groups .
Comparison with Similar Compounds
Gamma-Glutamyl Transferase-IN-2: Another inhibitor of gamma-glutamyl transferase with a slightly different chemical structure.
Gamma-Glutamyl Transferase-IN-3: A compound with similar inhibitory effects but different pharmacokinetic properties.
Uniqueness: Gamma-Glutamyl Transferase-IN-1 is unique due to its specific binding affinity and inhibitory potency towards gamma-glutamyl transferase. It has been shown to have a higher selectivity and efficacy compared to other similar compounds, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H14FN5O2 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(4-fluoroanilino)carbamoyl]-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C19H14FN5O2/c20-10-5-7-11(8-6-10)24-25-19(27)17-16-13(9-15(23-17)18(21)26)12-3-1-2-4-14(12)22-16/h1-9,22,24H,(H2,21,26)(H,25,27) |
InChI Key |
YJTPSLQPFXKRSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=CC=C(C=C4)F)C(=O)N |
Origin of Product |
United States |
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